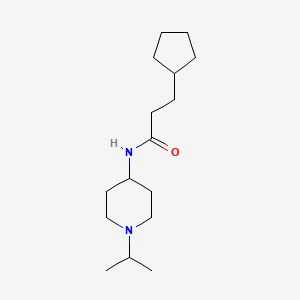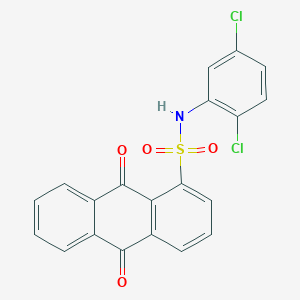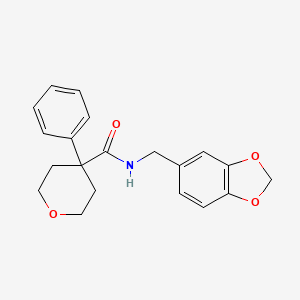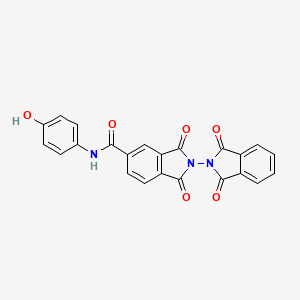
3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine analogues, including structures similar to "3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide," often involves complex synthetic routes designed to introduce specific functional groups and cyclic structures. For instance, Feskov et al. (2019) describe the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating a key cyclization step crucial for constructing the piperidine core with desired substituents. This process includes N-protected 2-(azetidin-3-yl)propane-1,3-diol cyclization, indicating the intricate steps involved in synthesizing compounds with specific cyclic and aliphatic groups [Feskov et al., 2019].
Molecular Structure Analysis
The molecular structure of piperidine analogues, including "this compound," is characterized by their cyclic and aliphatic components, offering a unique spatial arrangement that affects their biological activity. X-ray diffraction studies, as mentioned by Feskov et al. (2019), provide insights into the molecular geometry, demonstrating larger size and increased conformational flexibility compared to parent heterocycles. This increased flexibility and size are crucial for the compound's interaction with biological targets [Feskov et al., 2019].
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide” and other fentanyl analogs include further investigation of their metabolic pathways, synthesis methods, and mechanisms of action. There is also a need for developing effective treatments for addiction and overdose related to these substances .
Propiedades
IUPAC Name |
3-cyclopentyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(2)18-11-9-15(10-12-18)17-16(19)8-7-14-5-3-4-6-14/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAKDXHNVDRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)

![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)